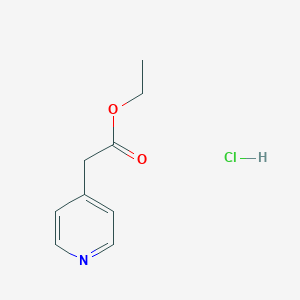

Ethyl 4-Pyridylacetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-Pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . Its hydrochloride salt was used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors .

Synthesis Analysis

Ethyl 4-Pyridylacetate is a pyridine-based compound used for grafting onto self-adhesive gold substrates . It may be used as a starting material in the synthesis of 4-piperidylethanol . It also acts as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine .Molecular Structure Analysis

The molecular formula of Ethyl 4-Pyridylacetate is C9H11NO2 . Its molecular weight is 165.19 . The InChI key is QVLJLWHOILVHJJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Ethyl 4-Pyridylacetate participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It also acts as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine .Physical And Chemical Properties Analysis

Ethyl 4-Pyridylacetate has a boiling point of 127-128 °C/14 mmHg . Its melting point is 18-19 °C . The density of Ethyl 4-Pyridylacetate is 1.079 g/mL at 25 °C . The refractive index is n20/D 1.499 (lit.) .科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 4-Pyridylacetate hydrochloride is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the formation of Ethyl tetrachloro-4-pyridylacetoacetates and tetrachloro-2-pyridylacetoacetates through a reaction with pentachloropyridine and sodioacetoacetic ester (Moshchitskii, Pavlenko, & Zalesskii, 1978). Additionally, it is involved in the synthesis of 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]-indolizine (Dalton & Teitei, 1969).

Pharmaceutical and Biological Applications

Ethyl 4-Pyridylacetate hydrochloride plays a role in the pharmaceutical sector. For example, it contributes to the synthesis of novel heterocyclic derivatives that show potential in biological activities. These derivatives have been evaluated for their antimicrobial properties and cytotoxicity, showing significant activity against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans (Szulczyk et al., 2017).

Advanced Chemical Synthesis Techniques

This compound is also vital in advanced chemical synthesis techniques. It is used in the development of pyrrole derivatives, showing its versatility in organic chemistry. The use of Ethyl 4-Pyridylacetate hydrochloride in these reactions demonstrates its significance in synthesizing a range of complex organic compounds, potentially useful in various chemical industries (Dawadi & Lugtenburg, 2011).

Catalysis and Reaction Mechanisms

Furthermore, Ethyl 4-Pyridylacetate hydrochloride is instrumental in studies related to catalysis and reaction mechanisms. Its role in facilitating various chemical reactions, such as acylation of inert alcohols, is notable. These studies provide valuable insights into the reaction mechanisms and potential applications in industrial processes (Liu, Ma, Liu, & Wang, 2014).

Safety And Hazards

Ethyl 4-Pyridylacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

ethyl 2-pyridin-4-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRAQNDCTMOKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506465 |

Source

|

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Pyridylacetate hydrochloride | |

CAS RN |

102879-50-5 |

Source

|

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)